BenchChemオンラインストアへようこそ!

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Membrane Transporter Profiling OCT1/SLC22A1 Drug-Drug Interaction Screening

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic heterocyclic small molecule (MF: C18H14N2O3S, MW: 338.4 g/mol) featuring a benzofuran-isoxazole core linked via an acetamide bridge to a thiophene ring. The compound has been referenced in medicinal chemistry contexts, including as a potential PPARδ agonist scaffold and has demonstrated measurable, albeit weak, inhibition of human organic cation transporter 1 (OCT1) with an IC50 of 138 µM.

Molecular Formula C18H14N2O3S
Molecular Weight 338.38
CAS No. 1105243-87-5
Cat. No. B2813369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
CAS1105243-87-5
Molecular FormulaC18H14N2O3S
Molecular Weight338.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=CS4
InChIInChI=1S/C18H14N2O3S/c21-18(19-11-14-5-3-7-24-14)10-13-9-17(23-20-13)16-8-12-4-1-2-6-15(12)22-16/h1-9H,10-11H2,(H,19,21)
InChIKeyZVGXGKZGFPTUTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1105243-87-5): Procurement-Ready Profile


2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic heterocyclic small molecule (MF: C18H14N2O3S, MW: 338.4 g/mol) featuring a benzofuran-isoxazole core linked via an acetamide bridge to a thiophene ring [1]. The compound has been referenced in medicinal chemistry contexts, including as a potential PPARδ agonist scaffold [2] and has demonstrated measurable, albeit weak, inhibition of human organic cation transporter 1 (OCT1) with an IC50 of 138 µM [3]. Its unique combination of three heterocyclic systems offers distinct electronic and steric properties for structure-activity relationship (SAR) exploration.

Why Generic 'Benzofuran-Isoxazole' Substitution Cannot Replace 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide in Focused SAR


In-class compounds sharing the benzofuran-2-yl-isoxazole core exhibit drastically different biological profiles depending on the amide substituent. For instance, analogous compounds with isoxazole or thiazole amide tails are often associated with antimicrobial applications [1], while the thiophen-2-ylmethyl derivative is specifically implicated in PPARδ agonist development and OCT1 transporter interaction [2][3]. Simply substituting a 'similar-looking' analog like 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide (CAS 1105244-43-6) would miss the unique topological polar surface area (96.5 Ų) and lipophilicity (XLogP3-AA 2.9) profile of the thiophene variant, which directly influences membrane permeability and target engagement [4].

Quantitative Differentiation of 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Against Closest Analogs


Transport Transporter Selectivity: Weak OCT1 Inhibition Establishes a Clean Background Profile for Drug Transporter Studies

The target compound exhibits an IC50 of 138 µM against human organic cation transporter 1 (OCT1) in HEK293 cellular uptake assays [1]. This contrasts with the highly potent OCT1 inhibition observed for many clinical agents, positioning the compound as a useful inactive or weak-interacting control in transporter-mediated drug-drug interaction (DDI) studies.

Membrane Transporter Profiling OCT1/SLC22A1 Drug-Drug Interaction Screening

Physicochemical Property Differentiation: Calculated Lipophilicity and Surface Area Versus 5-Membered Ring Heterocyclic Analogs

The target compound's computed XLogP3-AA of 2.9 and topological polar surface area (TPSA) of 96.5 Ų [1] creates a different drug-likeness profile compared to the isoxazole analog (CAS 1105244-43-6), which has a TPSA of approximately 110.3 Ų and XLogP of approximately 2.1 [2]. The higher lipophilicity and smaller polar surface area of the thiophene derivative predict improved passive membrane permeability, a critical factor in intracellular target engagement.

Physicochemical Profiling LogP TPSA Drug-Likeness

Molecular Shape and Flexibility Differential: Rotatable Bond Count Influences Target Conformation Sampling

With 5 rotatable bonds [1], the thiophen-2-ylmethyl acetamide exhibits greater conformational flexibility than the more constrained N-(thiazol-2-yl) analog (CAS 1105244-37-8), which has only 4 rotatable bonds . This extra degree of freedom allows for more extensive sampling of the allosteric pocket observed in PPARδ co-crystal structures, where the tail region adapts to a hydrophobic channel [2].

Conformational Sampling Molecular Flexibility SAR Exploration

Target Engagement Selectivity: PPARδ Agonist Scaffold Potential Versus Antimicrobial Ancillary Activity

In the context of benzofuran-based PPARδ agonists, the core scaffold containing a benzofuran-2-yl group at the isoxazole 5-position demonstrates an EC50 of 0.061 µM in a two-hybrid reporter assay [1]. While the exact target compound was not directly tested in that study, its structural similarity to the reported benzofuran-phenyl core suggests a comparable potency potential. In contrast, the N-(furan-2-ylmethyl) analog (CAS 1105218-94-7) was tested for antimicrobial activity against S. aureus with an MIC of >256 µg/mL [2], indicating negligible ancillary activity that could complicate data interpretation.

PPARdelta Agonism Nuclear Receptor Selectivity Profiling

High-Confidence Application Scenarios for 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide


PPARδ Agonist Lead Optimization and SAR Probe Synthesis

The compound's benzofuran-isoxazole core is a validated PPARδ agonist scaffold, with a closely related analog showing an EC50 of 61 nM [1]. The thiophen-2-ylmethyl tail offers a vector for probing the allosteric hydrophobic channel identified in PPARδ co-crystal structures, enabling systematic SAR expansion around the acetamide linker to improve subtype selectivity against PPARα and PPARγ [1].

Hepatic Transporter Interaction Profiling: Negative Control for OCT1-Mediated Uptake

With a weak IC50 of 138 µM against OCT1 [2], this compound can serve as a reliable negative control in sandwich-cultured human hepatocyte uptake assays. Its low transporter inhibition potential ensures that observed DDI signals in co-incubation studies are attributable to the test perpetrator, not the control compound, a critical quality attribute for MDR1/OCT1 liability screening panels.

Physicochemical Property-Driven CNS Drug Discovery Fragment

The calculated CNS MPO score of approximately 4.2, driven by an XLogP3-AA of 2.9 and TPSA of 96.5 Ų [3], places the compound within favorable oral CNS drug space. Procurement for CNS-focused fragment-based screening campaigns can leverage these properties to identify low-micromolar binders with viable brain penetration characteristics, differentiating it from more polar isoxazole or thiazole analogs that generally fall below CNS MPO 3.5.

Quote Request

Request a Quote for 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.